molecular formula C9H13BrF4O3 B12085649 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate

Cat. No.: B12085649
M. Wt: 325.09 g/mol
InChI Key: WXUBLDITPWDTBW-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is a specialized organofluorine compound. It is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. This compound is used in various fields, including organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of a base such as sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl compounds .

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to participate in specific biochemical pathways. These interactions can lead to the modulation of biological processes and the formation of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but lacks the sec-butyl carbonate group.

    3,3,4,4-Tetrafluorobutanol: Lacks the bromine atom and sec-butyl carbonate group.

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is unique due to the combination of bromine, fluorine, and sec-butyl carbonate groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H13BrF4O3

Molecular Weight

325.09 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) butan-2-yl carbonate

InChI

InChI=1S/C9H13BrF4O3/c1-3-6(2)17-7(15)16-5-4-8(11,12)9(10,13)14/h6H,3-5H2,1-2H3

InChI Key

WXUBLDITPWDTBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

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